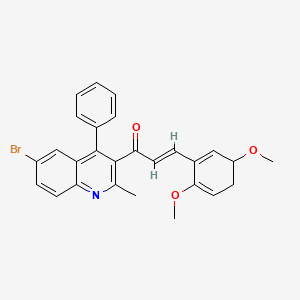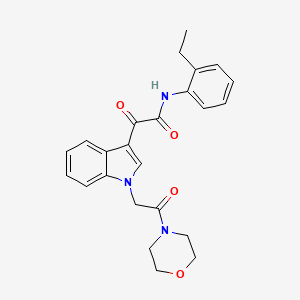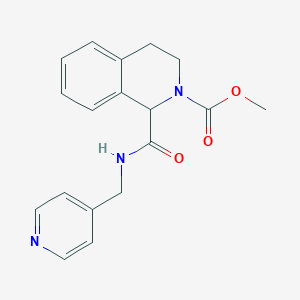
methyl 1-((pyridin-4-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-((pyridin-4-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Overview
Methyl 1-((pyridin-4-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound with potential implications in various scientific research areas, particularly in the field of medicinal chemistry and drug development. Its structure relates to a class of molecules that exhibit a broad spectrum of biological activities and serve as key intermediates in the synthesis of pharmacologically active compounds.
Antitubercular Activity
One significant application of compounds structurally related to this compound is in the development of antitubercular agents. Modifications of isoniazid (INH) structures, incorporating pyridine derivatives, have shown promising in vitro anti-tubercular activity against various strains of Mycobacterium tuberculosis, including INH-resistant non-tuberculous mycobacteria. These findings highlight the potential of such compounds in the rational design of new leads for anti-TB drugs (Asif, 2014).
Neuroprotective and CNS Activity
Isoquinoline derivatives, to which the compound is related, have been extensively studied for their neuroprotective properties and their role in central nervous system (CNS) disorders. The diverse biological potentials of isoquinolines, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-glaucoma activities, make them significant in the development of low-molecular-weight inhibitors for various pharmacotherapeutic applications. This vast range of biological activities underpins the importance of these derivatives in modern therapeutics and drug discovery (Danao et al., 2021).
Synthetic and Chemical Research
From a synthetic and chemical research perspective, the structure of this compound is related to tetrahydroisoquinolines, which are considered privileged scaffolds in medicinal chemistry. These scaffolds have been explored for various therapeutic activities, including cancer and CNS disorders, showcasing their significance in the discovery of novel drugs with unique mechanisms of action. The US FDA approval of trabectedin, an anticancer drug derived from these scaffolds, marks a milestone in drug discovery, emphasizing the relevance of tetrahydroisoquinolines in therapeutic applications (Singh & Shah, 2017).
Mécanisme D'action
Target of Action
The primary target of this compound is Lanosterol 14-alpha demethylase , an enzyme found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of sterols, which are essential components of cellular membranes.
Mode of Action
The compound interacts with Lanosterol 14-alpha demethylase, inhibiting its function
Biochemical Pathways
The inhibition of Lanosterol 14-alpha demethylase affects the sterol biosynthesis pathway This disruption can lead to a deficiency in essential sterols, affecting the integrity of cellular membranes and potentially leading to cell death
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Lanosterol 14-alpha demethylase. By inhibiting this enzyme, the compound disrupts sterol biosynthesis, potentially leading to cell death . .
Propriétés
IUPAC Name |
methyl 1-(pyridin-4-ylmethylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-18(23)21-11-8-14-4-2-3-5-15(14)16(21)17(22)20-12-13-6-9-19-10-7-13/h2-7,9-10,16H,8,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANCGAURSOAYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
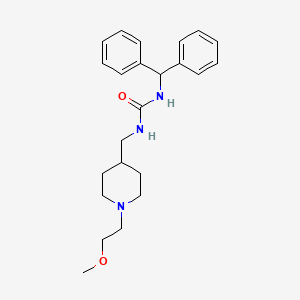
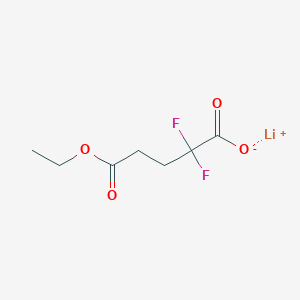
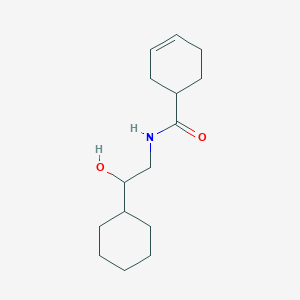
![7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2813730.png)
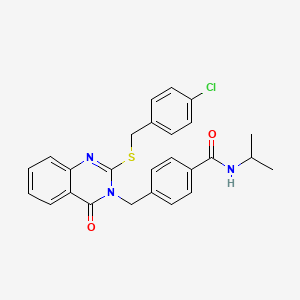
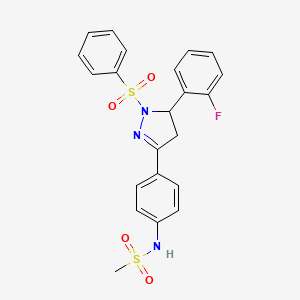
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2813735.png)
![(R)-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B2813738.png)
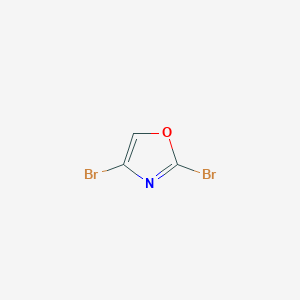
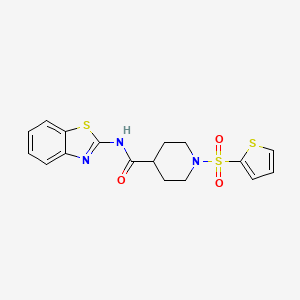
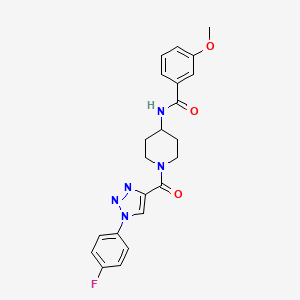
![N-benzyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2813743.png)
